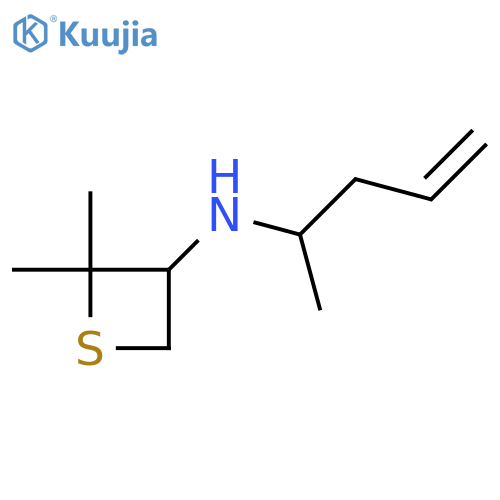

Cas no 1878368-24-1 (2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine)

1878368-24-1 structure

商品名:2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine

CAS番号:1878368-24-1

MF:C10H19NS

メガワット:185.329561471939

CID:5290105

2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine 化学的及び物理的性質

名前と識別子

-

- 2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine

-

- インチ: 1S/C10H19NS/c1-5-6-8(2)11-9-7-12-10(9,3)4/h5,8-9,11H,1,6-7H2,2-4H3

- InChIKey: BUBPJYORUFPNCW-UHFFFAOYSA-N

- ほほえんだ: S1CC(NC(CC=C)C)C1(C)C

2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3364-100mg |

2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine |

1878368-24-1 | 95% | 100mg |

¥1280.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3364-1g |

2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine |

1878368-24-1 | 95% | 1g |

¥5121.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3364-250.0mg |

2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine |

1878368-24-1 | 95% | 250.0mg |

¥2052.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3364-500.0mg |

2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine |

1878368-24-1 | 95% | 500.0mg |

¥3419.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3364-10G |

2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine |

1878368-24-1 | 95% | 10g |

¥ 25,608.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3364-1G |

2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine |

1878368-24-1 | 95% | 1g |

¥ 5,121.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3364-5G |

2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine |

1878368-24-1 | 95% | 5g |

¥ 15,364.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3364-500mg |

2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine |

1878368-24-1 | 95% | 500mg |

¥3419.0 | 2024-04-23 | |

| Ambeed | A509634-1g |

2,2-Dimethyl-N-(pent-4-en-2-yl)thietan-3-amine |

1878368-24-1 | 97% | 1g |

$1108.0 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3364-250mg |

2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine |

1878368-24-1 | 95% | 250mg |

¥2052.0 | 2024-04-23 |

2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine 関連文献

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

5. Water

1878368-24-1 (2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine) 関連製品

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1878368-24-1)2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine

清らかである:99%

はかる:1g

価格 ($):997.0